Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate
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Overview
Description
Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate is a phosphorus-containing compound known for its sterically hindered phenol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate typically involves the oxidation of Diphenyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate to the corresponding methylidenequinonoid derivative. This is followed by the addition of phenols to the exocyclic double bond of the compound, resulting in phosphonates with two phenol moieties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including oxidation and addition reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to methylidenequinonoid derivatives.
Addition: Phenols can be added to the exocyclic double bond.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Addition: Phenols are used as reagents in the presence of catalysts.
Hydrolysis: Acidic or basic conditions, sometimes involving trimethylsilyl halides.
Major Products
Oxidation: Methylidenequinonoid derivatives.
Addition: Phosphonates with two phenol moieties.
Hydrolysis: Phosphonic acids and related compounds.
Scientific Research Applications
Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate involves its interaction with molecular targets through its phosphorus-containing moiety. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its sterically hindered structure allows it to interact selectively with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate .
- Dimethyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate .
- Didecylphosphine oxide .
Uniqueness
Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate is unique due to its combination of sterically hindered phenol structure and phosphorus-containing moiety. This combination imparts distinct chemical properties, such as enhanced stability and selective reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H21O6P |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-tert-butyl-2-diphenoxyphosphoryl-3-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H21O6P/c1-22(2,3)17-14-18(23)21(20(25)19(17)24)29(26,27-15-10-6-4-7-11-15)28-16-12-8-5-9-13-16/h4-14,25H,1-3H3 |
InChI Key |
JKOHGQJUYPBERO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)O)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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